Potassium ammonium sulfate
Description
Properties
IUPAC Name |
azanium;potassium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEFRBSXBILZPP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4KNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477782 | |
| Record name | Ammonium potassium sulfate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23208-79-9 | |
| Record name | Ammonium potassium sulfate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathway Elucidation for Potassium Ammonium Sulfate
Aqueous-Phase Crystallization Techniques
Aqueous-phase crystallization is a common method for producing potassium ammonium (B1175870) sulfate (B86663). This process relies on the principle of creating a supersaturated solution from which the desired compound crystallizes. Key factors influencing this process include the method of achieving supersaturation, temperature control, and the stoichiometry of the initial reactants.
Controlled Evaporation Crystallization Mechanisms
Controlled evaporation is a technique used to induce crystallization by increasing the solute concentration in a solution beyond its saturation point. This is achieved by removing the solvent, typically water, through evaporation. e3s-conferences.org In the context of potassium ammonium sulfate synthesis, this method is often employed after an initial reaction or mixing of precursor salts. e3s-conferences.org
The process generally involves dissolving the reactants in water and then subjecting the solution to evaporation. As the water evaporates, the concentration of the dissolved salts increases. Once the concentration exceeds the solubility limit, the solution becomes supersaturated, leading to the nucleation and subsequent growth of this compound crystals. e3s-conferences.orgveoliawatertech.com The rate of evaporation is a critical parameter that needs to be carefully controlled to influence the crystal size and purity of the final product.
Temperature-Controlled Crystallization Kinetics
Temperature plays a crucial role in the crystallization of this compound, as the solubility of the constituent salts is temperature-dependent. uni-halle.de By manipulating the temperature of the solution, the point of crystallization can be precisely controlled.
Cooling Crystallization: This is a widely used technique where a saturated solution at a higher temperature is cooled. researchgate.net As the temperature decreases, the solubility of the salts also decreases, leading to supersaturation and subsequent crystallization. researchgate.net The rate of cooling significantly impacts the nucleation rate and crystal growth. Slower cooling rates generally favor the growth of larger, more uniform crystals, while rapid cooling can lead to the formation of many small crystals. researchgate.net
Reaction Temperature: The initial temperature at which the precursor salts are reacted also influences the process. Studies have shown that conducting the reaction at moderately elevated temperatures, for example around 60°C, can be beneficial for obtaining a good quality and quantity of potassium sulfate. researchgate.net
The kinetics of crystallization, which encompasses both nucleation and crystal growth, are influenced by temperature. researchgate.net The rate of nucleation, or the formation of new crystal nuclei, and the rate of crystal growth can be modeled using various kinetic equations that take temperature as a key variable. researchgate.netresearchgate.net
Influence of Stoichiometric Ratios of Precursors on Reaction Dynamics and Product Purity
The stoichiometry of the precursor salts, typically potassium chloride (KCl) and ammonium sulfate ((NH₄)₂SO₄), is a critical factor in the synthesis of this compound. e3s-conferences.orgresearchgate.net The molar ratio of these reactants directly affects the reaction equilibrium, yield, and purity of the final product. e3s-conferences.orggoogle.com
Research has indicated that a 1:1 molar ratio of KCl to (NH₄)₂SO₄ is often optimal for producing potassium sulfate of good quality and quantity. researchgate.net Deviations from this ratio can lead to the presence of unreacted precursors or the formation of byproducts, thus reducing the purity of the desired this compound. google.com For instance, an excess of potassium chloride can result in its co-crystallization with the product. google.com
The reaction dynamics are also influenced by the precursor concentrations. Using specific concentrations of the reactant solutions, such as 30% KCl and 40% (NH₄)₂SO₄, has been shown to be effective. e3s-conferences.org The interaction between the stoichiometric ratio and other process parameters like temperature and reaction time is crucial for optimizing the synthesis process. researchgate.net
| Parameter | Optimal Condition | Reference |
| Molar Ratio (KCl:(NH₄)₂SO₄) | 1:1 | researchgate.net |
| Reaction Temperature | 60 °C | researchgate.net |
| Reaction Time | 1 hour | researchgate.net |
| Crystallization Temperature | 10 °C | researchgate.net |
Impurity Control in Crystallization Processes
The presence of impurities can significantly affect the crystallization process and the final product quality. Impurities can be introduced through the raw materials or formed as byproducts during the reaction. Their impact can manifest in several ways:
Nucleation and Growth: Impurities can either inhibit or promote nucleation and crystal growth. researchgate.net Some trivalent metal ions, for example, have been observed to influence the nucleation of inorganic compounds like ammonium sulfate. uni-halle.de Conversely, certain impurities can adsorb onto the crystal surface, blocking active growth sites and slowing down the crystallization rate. researchgate.net
Crystal Habit: Impurities can alter the shape or habit of the crystals. uni-halle.de This occurs as the impurity molecules are preferentially adsorbed onto specific crystal faces, hindering their growth relative to other faces.
Purity: The incorporation of impurities into the crystal lattice or their deposition on the crystal surface reduces the purity of the final product. acs.org
Strategies for impurity control include using high-purity raw materials, optimizing reaction conditions to minimize byproduct formation, and employing purification techniques such as recrystallization. acs.org Washing the crystallized product is also a common step to remove surface impurities. google.com
Metathesis and Conversion Reaction Pathways
Metathesis, or double displacement, reactions provide an alternative route for the synthesis of this compound. This approach involves the exchange of ions between two reactant salts in a solution.
Conversion of Potassium Chloride with Ammonium Sulfate: Reaction Stoichiometry and Equilibrium Considerations
The conversion of potassium chloride (KCl) with ammonium sulfate ((NH₄)₂SO₄) is a common metathesis reaction used to produce potassium sulfate. e3s-conferences.orgresearchgate.nete3s-conferences.org The balanced chemical equation for this reaction is:
(NH₄)₂SO₄ + 2KCl ⇌ K₂SO₄ + 2NH₄Cl webqc.org
This reaction is reversible, and its equilibrium can be influenced by several factors, including the concentration of reactants, temperature, and the removal of one of the products from the solution. google.com
To drive the reaction towards the formation of potassium sulfate, the process often involves crystallizing the less soluble K₂SO₄ from the solution. e3s-conferences.orge3s-conferences.org The solubility of the different salts in the system at various temperatures is a key consideration for optimizing the separation of the desired product. google.com Studies have investigated the phase diagrams of the KCl-NH₄Cl-H₂O system to understand the equilibrium conditions. google.com
The stoichiometric ratio of the reactants is crucial. e3s-conferences.orgresearchgate.net While the balanced equation indicates a 1:2 molar ratio of ammonium sulfate to potassium chloride, practical applications may use different ratios to maximize the yield and purity of potassium sulfate. researchgate.netgoogle.com Research has shown that a 1:1 molar ratio can be optimal under specific process conditions. researchgate.net The reaction is often carried out in an aqueous medium at temperatures ranging from 30-40°C, followed by cooling to induce crystallization of potassium sulfate. e3s-conferences.orgprocurementresource.com
| Reactant | Product | Byproduct |
| Potassium Chloride (KCl) | Potassium Sulfate (K₂SO₄) | Ammonium Chloride (NH₄Cl) |
| Ammonium Sulfate ((NH₄)₂SO₄) |
Conversion of Potassium Chloride with Ammonium Hydrosulfate: Mechanistic Investigations and Product Speciation
The reaction between potassium chloride (KCl) and ammonium hydrosulfate (NH₄HSO₄) is a complex process involving multiple stages and the formation of various intermediate and final products. openchemicalengineeringjournal.comespublisher.com Mechanistic investigations reveal that the interaction is highly dependent on temperature and the stoichiometric ratio of the reactants. openchemicalengineeringjournal.com
A key step in this conversion is an exchange reaction that can occur even at lower temperatures. espublisher.com Thermodynamic analysis indicates a high probability for this exchange, where the potassium cation (K⁺), having more pronounced basic properties, preferentially forms a compound with the anion of the stronger acid. espublisher.com The initial phase of the reaction, often termed the incubation period, involves the components entering into an exchange reaction without the release of gas. espublisher.com
Studies have shown that at equal molar ratios of NH₄HSO₄ to KCl, within a temperature range of 157–260 °C, the primary condensed product is the double salt, ammonium potassium sulfate (NH₄KSO₄). openchemicalengineeringjournal.com Above 260 °C, this double salt undergoes intensive decomposition into its constituent sulfates, which is accompanied by the pyrolysis of ammonium sulfate, leading to the formation of ammonium hydrosulfate and ammonia (B1221849). openchemicalengineeringjournal.com
Product speciation is significantly influenced by the molar ratio of the reactants. openchemicalengineeringjournal.com An increase in the stoichiometric molar ratio of NH₄HSO₄ to KCl leads to the formation of more complex and acidic hydrated salts. openchemicalengineeringjournal.com Conversely, a deficiency of ammonium hydrosulfate results in the formation of more basic potassium sulfate salts. openchemicalengineeringjournal.com In cases of incomplete pyrolysis of ammonium sulfate, the cooled residue may contain species such as (NH₄)₃HS₂O₈, which is a salt formed from two ammonium sulfate molecules ((NH₄)₂SO₄·NH₄HSO₄). openchemicalengineeringjournal.com Similarly, the incomplete decomposition of ammonium potassium sulfate can yield KHSO₄·K₂SO₄. openchemicalengineeringjournal.com
Optimization of Reaction Parameters for Enhanced Conversion Efficiency
The efficiency of converting potassium chloride and ammonium sulfate into potassium sulfate is contingent upon several key operational parameters. researchgate.nete3s-conferences.orgju.edu.jo Systematic experimentation has been conducted to determine the optimal conditions to maximize product yield and quality. e3s-conferences.orggrafiati.com These parameters include the molar ratio of reactants, reaction temperature, reaction time, and agitation speed. researchgate.netju.edu.jografiati.com
In aqueous environments, the reaction is typically carried out by mixing solutions of potassium chloride and ammonium sulfate. e3s-conferences.org Research indicates that a 1:1 molar ratio of KCl to (NH₄)₂SO₄ is among the best operating parameters. ju.edu.jo The reaction temperature has a significant impact on the yield, with studies suggesting optimal temperatures around 60 °C. researchgate.netju.edu.jo One study found that increasing the reaction temperature generally increases the potassium sulfate yield. researchgate.net
The duration of the reaction and the mixing speed are also crucial for achieving high conversion rates. e3s-conferences.orggrafiati.com A reaction time of approximately one hour is often cited as optimal. researchgate.netju.edu.jo For mixing, agitation speeds of around 160 rpm in the reactor have been found to be effective. ju.edu.jo In one set of experiments, mixing the components for 20-30 minutes was found to maximize the reaction rate, achieving a K⁺ ion utilization of up to 92.08%. e3s-conferences.org
Table 1: Optimal Parameters for Potassium Sulfate Production
| Parameter | Optimal Value | Source(s) |
|---|---|---|
| KCl:(NH₄)₂SO₄ Mole Ratio | 1:1 | researchgate.netju.edu.jo |
| Reaction Temperature | 60 °C | researchgate.netju.edu.jo |
| Reaction Time | 1 hour | researchgate.netju.edu.jo |
| Mixing/Agitation Speed | 160 rpm (reactor) | ju.edu.jo |
| Crystallization Temperature | 10 °C | researchgate.netju.edu.jo |
| Crystallization Time | 1 hour | researchgate.netju.edu.jo |
Integrated Process Design for Co-product Valorization (e.g., Ammonium Chloride)
A key aspect of creating an economically and environmentally sustainable process for potassium sulfate production is the effective management and valorization of co-products, primarily ammonium chloride (NH₄Cl). researchgate.nete3s-conferences.orggoogle.com In the conversion reaction between potassium chloride and ammonium sulfate, ammonium chloride is formed in the solution phase. researchgate.nete3s-conferences.org
Integrated process designs focus on separating the desired potassium sulfate product from the mother liquor containing ammonium chloride and then treating this liquor to recover valuable materials. researchgate.netgoogle.com After the crystallization and separation of potassium sulfate, the resulting centrifugal mother liquor can be further processed. google.com This is often achieved through a second stage of concentration and temperature-controlled crystallization. google.com
By conveying the mother liquor to a separate concentrator and continuously concentrating it, distilled water can be recovered. google.com The resulting concentrated liquid is then sent to a crystallizer where ammonium chloride can be precipitated. google.com This solid ammonium chloride can then be separated, typically through centrifugation and dehydration, yielding it as a valuable byproduct. google.com This co-product can be utilized as a fertilizer itself, particularly for crops that require nitrogen. e3s-conferences.orggoogle.com Alternatively, it can be used in the production of other chemical products. e3s-conferences.org
Electrodialytic Ion Substitution for Potassium Sulfate Synthesis
Electrodialysis (ED) has emerged as a promising technology for the synthesis of potassium sulfate, offering a sustainable alternative to conventional methods. acs.org This membrane-based process utilizes an electric field to drive the transport of ions across ion-exchange membranes, enabling the conversion of salts like potassium chloride into potassium sulfate. acs.org
Membrane-Based Separation and Reaction Engineering
The core of the electrodialytic synthesis of potassium sulfate is a multi-compartment membrane stack. acs.org A typical configuration for converting potassium chloride with ammonium sulfate involves a four-compartment electrodialysis setup. grafiati.com This system uses both anion and cation exchange membranes to separate different ionic species into distinct streams. acs.org
In this process, a solution of potassium chloride and a solution of a sulfate source, such as ammonium sulfate, are introduced into different compartments of the electrodialysis stack. acs.orggrafiati.com Under the influence of an applied direct current electrical potential, potassium ions (K⁺) from the KCl solution migrate through a cation exchange membrane, while sulfate ions (SO₄²⁻) from the ammonium sulfate solution migrate in the opposite direction through an anion exchange membrane. acs.org These ions then combine in a product compartment to form potassium sulfate. openchemicalengineeringjournal.com Simultaneously, the remaining chloride (Cl⁻) and ammonium (NH₄⁺) ions form ammonium chloride in a separate byproduct stream. openchemicalengineeringjournal.com The effectiveness of this separation and reaction is highly dependent on the properties of the ion-exchange membranes, which should exhibit low electrical resistance and high selectivity to ensure efficient ion transport and prevent co-ion leakage. e3s-conferences.org
Influence of Current Density and Ion Molar Ratios on Process Efficacy
The efficacy of the electrodialytic synthesis of potassium sulfate is significantly affected by process parameters such as current density and the molar ratio of the reactants. grafiati.com Current density directly influences the rate of ion transport and, consequently, the production rate. grafiati.com
Studies have shown that as the current density increases, the operation time required for the conversion decreases. grafiati.com For instance, increasing the current density from 10 to 25 mA/cm² can reduce the operation time from 135 to 55 minutes. grafiati.com However, this increase in production rate comes at the cost of higher energy consumption, which rises with increasing current density. grafiati.com
The molar ratio of the sulfate source to potassium chloride is another critical factor. grafiati.com A slightly higher than theoretical molar ratio of ammonium sulfate to potassium chloride can promote a more complete conversion of KCl into K₂SO₄. grafiati.com However, an excessively high molar ratio can lead to an increased loss of potassium ions and a greater concentration of ammonium ions as impurities in the final product. researchgate.net Therefore, optimizing the molar ratio is essential to balance conversion efficiency with product purity and minimize reactant loss. researchgate.net
Table 2: Effect of Current Density on Electrodialysis Performance
| Current Density (mA/cm²) | Operation Time (min) | Energy Consumption (kWh/kg K₂SO₄) |
|---|---|---|
| 10 | 135 | 0.26 |
| 25 | 55 | 0.50 |
Data derived from batch operation studies of four-compartment electrodialysis. grafiati.com
Mathematical Modeling of Electrodialytic Systems for Product Concentration Prediction
To better understand, predict, and optimize the performance of electrodialytic systems for potassium sulfate production, mathematical models have been developed. researchgate.netresearchgate.net These models are crucial for process design and for predicting key outcomes such as product concentration without extensive experimental trials. researchgate.netresearchgate.net
These mathematical models are typically based on fundamental principles of electrochemical engineering, including the Nernst-Planck equation for ion transport, Donnan equilibrium at the membrane-solution interfaces, and the principle of electroneutrality. researchgate.net By incorporating these principles, the models can simulate the concentration profiles of different ions across the various compartments and membrane layers within the electrodialysis stack. researchgate.net
The models can predict how changes in operational parameters, such as current density and initial reactant concentrations, will affect the final product concentration. researchgate.net Validation experiments have demonstrated a good agreement between the concentrations predicted by these models and the results obtained through experimental work. researchgate.net Such models are invaluable tools for scaling up the process from laboratory to industrial scale, allowing for the estimation of process performance and energy consumption, thereby facilitating the design of more efficient and cost-effective production systems. researchgate.net
Sustainable Synthesis Routes and Waste Valorization Strategies
The drive towards a circular economy and green chemistry has spurred innovation in the manufacturing of this compound. These modern approaches aim to minimize environmental impact, reduce energy consumption, and utilize waste materials as valuable feedstocks.
Utilization of Mining Waste Streams for Sulfate Production (e.g., Lithium Clay Extraction Waste)
A significant avenue for the sustainable production of sulfate compounds, a precursor for this compound, lies in the valorization of mining waste. The extraction of lithium from clay deposits, for instance, generates a zero liquid discharge (ZLD) salt waste stream that is rich in sodium and potassium sulfates. acs.orgacs.org This provides a viable alternative to traditional mining of potassium ores, which can have significant environmental and habitat impacts. acs.org
The composition of the ZLD salt from lithium clay extraction typically consists of about 89 wt% sodium sulfate and 11 wt% potassium sulfate, along with minor impurities. acs.org The successful extraction of potassium sulfate from this waste stream not only provides a valuable agricultural product but also mitigates the environmental risks associated with the disposal of saline waste streams, such as soil degradation and water salinization. acs.org
Table 1: Comparison of Potassium Sulfate Production Pathways from Lithium Clay Extraction Waste
| Pathway | Starting Material (ZLD Salt) | Key Process Steps | Potassium Sulfate Yield | Purity | Byproduct |
|---|---|---|---|---|---|
| Three-Step Crystallization | 420.7 g | Na2SO4-10H2O crystallization, 3K2SO4–Na2SO4 crystallization, K2SO4 crystallization | 9.8% | >90% | 353.9 g Na2SO4 |
| Two-Step Crystallization with KCl Metathesis | 320.1 g (+ 60.0 g KCl) | Na2SO4-10H2O crystallization, KCl metathesis, K2SO4 crystallization | 31.8% | >90 mol % K | 251.4 g Na2SO4 |
Another significant mining waste stream with potential for sulfate production is phosphogypsum, a byproduct of phosphoric acid production. ache-pub.org.rsmatec-conferences.org Studies have explored the conversion of phosphogypsum to potassium sulfate. One process involves reacting phosphogypsum with potassium chloride in the presence of ammonia and isopropanol, achieving a maximum conversion of 97.2% under optimal conditions. researchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are being increasingly applied to the synthesis of this compound. Key areas of focus include energy efficiency, the use of safer solvents, and improved atom economy.
A notable green approach involves the reaction of potassium chloride with ammonium sulfate in an aqueous medium. e3s-conferences.org This method is considered simplified and waste-free, with studies showing a high utilization of ammonium ions (94-95%). e3s-conferences.org The process is carried out at moderate temperatures of 30-40 °C, and the resulting potassium sulfate can be isolated through evaporation and crystallization with a purity of 96-99%. e3s-conferences.org
Further aligning with green chemistry principles is the use of ammonia as a catalyst in the reaction between potassium chloride and sulfuric acid to produce potassium sulfate. ache-pub.org.rs This energy-efficient process can be conducted at temperatures ranging from 30°C to 100°C. A significant advantage is the ability to use potassium chloride in solid form, which minimizes water usage and can eliminate the need for an energy-intensive evaporation step for product recovery. ache-pub.org.rs A Chinese patent details a two-stage process where potassium chloride reacts with sulfuric acid to form potassium bisulfate, which is then neutralized with ammonia water to yield this compound with a yield of up to 95%. google.com
Electrodialysis is another technology being explored for the sustainable production of potassium sulfate from potassium chloride and a sulfate source like ammonium sulfate. researchgate.net This method can achieve high product purity and has a reported energy consumption of 0.89 kWh/kg for potassium sulfate. researchgate.net
The following table summarizes various synthetic approaches for this compound and related potassium salts, highlighting key green chemistry metrics.
Table 2: Green Chemistry Metrics for Various Potassium Sulfate and this compound Synthesis Routes
| Synthetic Route | Reactants | Reaction Conditions | Yield | Energy Consumption | Green Chemistry Aspects |
|---|---|---|---|---|---|
| Aqueous Conversion | KCl, (NH4)2SO4 | 30-40 °C, 20-30 min | 92-95% (K2SO4) | Low temperature reduces energy input | Water as a safe solvent, high ion utilization. e3s-conferences.org |
| Catalytic Process | KCl, H2SO4, NH3 (catalyst) | 30-100 °C | Not specified | Lower energy due to catalytic nature and potential elimination of evaporation. ache-pub.org.rs | Catalytic process, reduced water usage in solid-liquid reaction. ache-pub.org.rs |
| Two-Stage Synthesis | KCl, H2SO4; then NH3(aq) | Stage 1: 110-120 °C; Stage 2: 40-60 °C | 94-95% (this compound) | Moderate energy input | Stepwise reaction allowing for controlled synthesis. google.com |
| Electrodialysis | KCl, (NH4)2SO4 | Not specified | 86% (K2SO4) | 0.89 kWh/kg | Avoids high temperatures and harsh chemical reagents. researchgate.net |
| Mannheim Process (Conventional) | KCl, H2SO4 | High temperature (thermal activation) | Not specified | 15691.5 MJ/ton of K2O | High energy consumption, production of corrosive HCl byproduct. sopplant.comnih.gov |
Crystallographic Investigations and Structural Determinants of Potassium Ammonium Sulfate Phases
Crystal System Analysis of Potassium Ammonium (B1175870) Sulfate (B86663) (e.g., Orthorhombic Structures)
Potassium ammonium sulfate [(NH₄)₁-ₓKₓ]₂SO₄ crystals are part of the orthorhombic crystal system. dvpublication.comwikipedia.org This system is defined by three unequal crystallographic axes that are all perpendicular to each other. At room temperature, both pure ammonium sulfate ((NH₄)₂SO₄) and pure potassium sulfate (K₂SO₄) crystallize in the orthorhombic system, and their mixed crystals are isomorphous to them. jps.jpresearchgate.net This means that the mixed crystals maintain the same fundamental crystal structure.
X-ray diffraction (XRD) studies are crucial for determining these structural properties. For instance, single crystal X-ray diffraction analysis has confirmed the orthorhombic system for this compound (PAS) crystals grown by the free evaporation method. dvpublication.com The space group for these crystals is identified as Pnam. jps.jp Similarly, powder XRD studies have been used to confirm the crystal system and determine the lattice parameters. researchgate.net
Below is a table of lattice constants for this compound at different compositions, illustrating the orthorhombic structure.
| Compound | x | a (Å) | b (Å) | c (Å) |
|---|---|---|---|---|
| (NH₄)₂SO₄ | 0.0 | 7.782 | 10.634 | 5.993 |
| [(NH₄)₀.₆₉K₀.₃₁]₂SO₄ | 0.31 | 7.689 | 10.413 | 5.938 |
| [(NH₄)₀.₃₀K₀.₇₀]₂SO₄ | 0.70 | 7.595 | 10.191 | 5.869 |
| K₂SO₄ | 1.0 | 7.476 | 10.071 | 5.766 |
Data sourced from X-ray diffraction studies. jps.jp
Growth Mechanisms of this compound Single Crystals
The growth of this compound single crystals is typically achieved from aqueous solutions using techniques like slow evaporation. dvpublication.comresearchgate.net The process involves preparing a saturated or supersaturated solution of the constituent salts and allowing the solvent to evaporate slowly, which leads to the formation of single crystals over time. researchgate.net The growth process itself is a multi-step phenomenon that includes the transport of solute molecules to the crystal surface (diffusion), the integration of these molecules into the crystal lattice (surface reaction), and the dissipation of the heat of crystallization. uni-halle.de
Nucleation is the initial step in crystal formation, where small, stable crystalline entities (nuclei) form from a supersaturated solution. uni-halle.de The rate of nucleation is a critical parameter that influences the number and size of the crystals produced. It is highly dependent on factors such as temperature, supersaturation level, and the presence of impurities. uni-halle.demdpi.com
Studies on related sulfate systems, like potassium sulfate, show that the nucleation rate increases with higher temperatures and greater supersaturation. mdpi.com This is because higher supersaturation provides a greater driving force for the phase change, while higher temperatures can lower the critical free energy barrier for nucleation. mdpi.com
The morphology, or external shape, of the grown crystals is determined by the relative growth rates of different crystal faces. ucm.es For ammonium sulfate, which is isostructural with potassium sulfate, the crystal habit is typically defined by prisms and pinacoids. ucm.es Control over crystal morphology can be achieved by carefully managing growth conditions such as temperature, pH, and the presence of specific additives or impurities, which can selectively inhibit or promote the growth of certain crystal faces. tandfonline.commsstate.edu
Role of Solution Supersaturation and Temperature Gradients
The crystallization of this compound from aqueous solutions is intricately governed by the interplay of solution supersaturation and temperature gradients. Supersaturation serves as the fundamental driving force for crystallization, dictating the transition from a liquid, disordered state to a solid, crystalline phase. alaquainc.comnih.govnasa.gov The degree of supersaturation determines the structure of the resulting solid phase, with single crystals typically forming at low supersaturation levels. nih.gov As supersaturation increases, mass crystallization occurs, and at very high levels, it can lead to the formation of an amorphous phase. nih.gov
Temperature gradients are a key method for inducing and controlling supersaturation. alaquainc.comhamptonresearch.com By lowering the temperature of a saturated solution, the solubility of the solute decreases, leading to a supersaturated state and subsequent crystal nucleation and growth. alaquainc.com The rate of cooling plays a critical role; a large cooling rate can push the solubility beyond the metastable zone, resulting in rapid, uncontrolled nucleation at the expense of ordered crystal growth. nasa.gov Conversely, a controlled, slow temperature reduction allows for growth to occur within the metastable zone, preventing excessive strain and the formation of dislocations at the crystal interface. nasa.gov
The interplay between these factors is crucial for controlling the final crystal morphology and quality. For example, in the growth of potassium dihydrogen phosphate (B84403) (KDP) crystals, imperfections and surface roughness are more pronounced on crystals grown at higher supersaturation levels. acs.org Therefore, a carefully balanced approach, often starting with a low supersaturation to initiate high-quality seed crystal growth and then gradually increasing it to achieve a reasonable growth rate, is often employed. nasa.gov
Microstructural Analysis of Aqueous Solutions Containing this compound
X-ray Diffraction and Raman Spectroscopy for Solution Structure Elucidation
The microstructure of aqueous solutions containing this compound, a solid solution of potassium sulfate and ammonium sulfate, has been effectively investigated using X-ray diffraction (XRD) and Raman spectroscopy. researchgate.net These techniques provide valuable insights into the arrangement of ions and their interactions with water molecules.
XRD studies on mixed aqueous solutions of potassium sulfate and ammonium sulfate have been conducted to understand the structural changes as the relative concentrations of K⁺ and NH₄⁺ ions are varied while keeping the SO₄²⁻ concentration constant. researchgate.net The analysis of the reduced pair distribution function, G(r), derived from XRD data, reveals key information about interatomic distances. For example, in a mixed KCl and K₂SO₄ aqueous solution, as the concentration of KCl increases and K₂SO₄ decreases, the main peak of G(r) shifts, indicating changes in the dominant ion-water and ion-ion interactions. nih.gov This is attributed to the interplay between K-O(water) and O(water)-O(water) interactions, as well as K⁺-Cl⁻ interactions. nih.gov
The combination of XRD and Raman spectroscopy provides complementary information. While XRD gives a picture of the average radial distribution of atoms, Raman spectroscopy offers a more localized view of the chemical bonds and molecular symmetries. researchgate.net Studies on mixed aqueous solutions of potassium sulfate and ammonium sulfate have demonstrated good agreement between the results obtained from both experimental techniques. researchgate.net
Molecular Dynamics Simulations of Ion-Solvent and Ion-Ion Interactions in Aqueous Systems
Molecular dynamics (MD) simulations have emerged as a powerful computational tool to complement experimental techniques like X-ray diffraction and Raman spectroscopy in elucidating the intricate details of ion-solvent and ion-ion interactions in aqueous solutions containing this compound. researchgate.netnih.gov These simulations provide a molecular-level picture of the dynamic behavior of ions and water molecules, offering insights that are often difficult to obtain through experiments alone. acs.org
MD simulations of mixed aqueous solutions of potassium sulfate and ammonium sulfate have been performed to understand the microscopic structure and interactions. researchgate.net These simulations can calculate radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another. This allows for a detailed characterization of the hydration shells around the K⁺, NH₄⁺, and SO₄²⁻ ions. First-principles MD simulations comparing solvated K⁺ and NH₄⁺ ions have revealed that while they have similar solvation shell sizes and strengths, the local water structure is significantly different. technion.ac.ilrsc.org The ammonium ion forms hydrogen bonds with water molecules, leading to a more ordered water structure in its first solvation shell compared to the potassium ion. technion.ac.ilrsc.org
The simulations also shed light on ion-ion interactions, including the formation of ion pairs. acs.org In aqueous solutions, ions can exist as fully solvated ions, solvent-shared ion pairs (where a water molecule is between the cation and anion), or contact ion pairs (where the ions are in direct contact). pku.edu.cn MD simulations can quantify the occurrence of these different types of ion pairs. acs.org For instance, in mixed solutions of potassium sulfate and ammonium sulfate, as the concentration of NH₄⁺ increases and K⁺ decreases, new types of ion contact pairs are formed in the solution. researchgate.net The ammonium ion, in particular, can form contact ion pairs with the sulfate ion. researchgate.net
Furthermore, MD simulations can elucidate the effect of ions on the hydrogen bond network of water. The presence of ions disrupts the existing hydrogen bonds between water molecules. researchgate.net Cations, in turn, can rebuild the hydrogen bond network in their vicinity. researchgate.net When NH₄⁺ replaces K⁺, the disruption to the hydrogen bond network is found to be less severe. researchgate.net The addition of NH₄⁺ can initially weaken the interaction between water molecules and anions, but beyond a certain concentration, it can promote this interaction. researchgate.net
The results from MD simulations have shown good agreement with experimental data from XRD and Raman spectroscopy, providing a more complete and validated understanding of the solution microstructure. researchgate.net This theoretical guidance is valuable for processes like the separation of potassium sulfate from solutions containing ammonium sulfate. researchgate.net
Advanced Spectroscopic and Thermal Characterization of Potassium Ammonium Sulfate
Thermal Decomposition Pathways and Stability Analysis
Differential Thermal Analysis (DTA) of Phase Transitions and Reaction Energetics
Differential Thermal Analysis (DTA) is a crucial thermoanalytical technique used to investigate the thermal properties of materials, including potassium ammonium (B1175870) sulfate (B86663) (KNH₄SO₄). By measuring the temperature difference between a sample and an inert reference material as a function of temperature, DTA can identify phase transitions, such as melting and decomposition, and characterize their associated energetic changes (endothermic or exothermic).
Studies on the thermal behavior of potassium ammonium sulfate reveal distinct thermal events. The formation of the double salt itself is observed to occur in a specific temperature range. When equimolar ratios of potassium chloride and ammonium hydrosulfate are reacted, the formation of the condensed product, the double salt ammonium-potassium sulfate (NH₄KSO₄), takes place between 157 °C and 260 °C. openchemicalengineeringjournal.comopenchemicalengineeringjournal.com
Further heating of the compound leads to its decomposition. DTA curves show a significant endothermic effect in the temperature range of 157 °C to 381 °C, which corresponds to mass loss due to the release of gaseous products. openchemicalengineeringjournal.com The decomposition of the double salt into its constituent sulfates begins at temperatures above 260 °C. openchemicalengineeringjournal.comopenchemicalengineeringjournal.com This decomposition is accompanied by the pyrolysis of the ammonium sulfate component. openchemicalengineeringjournal.comopenchemicalengineeringjournal.com
The table below summarizes the key phase transitions and thermal events for this compound as identified through thermal analysis.
| Thermal Event | Temperature Range (°C) | Type of Effect | Associated Process |
| Formation of KNH₄SO₄ | 157 - 260 | - | Reaction of KCl and NH₄HSO₄ |
| Decomposition | 157 - 381 | Endothermic | Mass loss and decomposition |
| Onset of Decomposition | > 260 | Endothermic | Breakdown into constituent sulfates |
High-Temperature Behavior and Decomposition Products (e.g., Ammonium Hydrosulfate, Potassium Pyrosulfate)
The high-temperature behavior of this compound is characterized by a multi-stage decomposition process yielding several key products. Above 260 °C, the double salt begins to break down into its constituent sulfates. openchemicalengineeringjournal.comopenchemicalengineeringjournal.com This process is concurrent with the pyrolysis of ammonium sulfate, which decomposes to form ammonium hydrosulfate (NH₄HSO₄) and ammonia (B1221849) (NH₃). openchemicalengineeringjournal.comopenchemicalengineeringjournal.com
The presence of ammonium hydrosulfate in the reaction mixture at elevated temperatures is significant as it can lead to further reactions. Specifically, the interaction of ammonium hydrosulfate with potassium salts can result in the formation of potassium pyrosulfate (K₂S₂O₇). openchemicalengineeringjournal.comopenchemicalengineeringjournal.com In some thermal decomposition pathways, particularly in mixtures containing potassium sulfate, distinct release steps for ammonia and sulfur trioxide (SO₃) have been observed at approximately 269 °C and 373 °C, respectively. escholarship.org The final solid products depend on the precise temperature and atmospheric conditions, but typically include potassium sulfate and potentially potassium pyrosulfate.
The primary decomposition products identified during the thermal degradation of this compound are listed in the table below.
| Decomposition Product | Formation Temperature (°C) | Precursors/Reaction |
| Ammonium Hydrosulfate (NH₄HSO₄) | > 260 | Pyrolysis of ammonium sulfate component |
| Ammonia (NH₃) | > 260 | Pyrolysis of ammonium sulfate component |
| Potassium Pyrosulfate (K₂S₂O₇) | Elevated temperatures | Reaction involving ammonium hydrosulfate |
| Sulfur Trioxide (SO₃) | ~ 373 | Decomposition of sulfate components |
Kinetic Modeling of Thermal Decomposition Processes
Kinetic modeling of the thermal decomposition of this compound is essential for understanding the reaction mechanisms and predicting the rate of decomposition under various conditions. wikipedia.org While specific, detailed kinetic models for pure this compound are not extensively published, the approaches used for similar sulfate compounds, such as potassium alum (KAl(SO₄)₂), provide a framework for its analysis. researchgate.netaidic.it
The thermal decomposition of complex sulfates is typically a multi-step process, and kinetic analysis is used to determine key parameters like activation energy (Ea), the pre-exponential factor (A), and the reaction model that best describes the data. researchgate.net Common methodologies for kinetic modeling include:
Isoconversional Methods: These methods analyze the reaction rate at a constant extent of conversion to determine the activation energy as a function of conversion, without assuming a specific reaction model.
Model-Fitting Methods: These involve fitting different mathematical models (e.g., nucleation, geometrical contraction, diffusion, reaction order) to the experimental thermogravimetric data to find the one that provides the best fit and to calculate the kinetic parameters. researchgate.net
Stochastic and Graphical Methods: Advanced approaches such as particle swarm optimization (PSO) and sigmoid graphical methods have been used to model the thermal decomposition of related sulfates. researchgate.net These methods can effectively handle the complexity of multi-step reactions. researchgate.netresearchgate.net
For the decomposition of ammonium sulfate, studies have identified activation energies for processes such as deammoniation. scribd.com The decomposition of related double sulfates like potassium alum has been modeled by proposing a sequence of reactions, including dehydration and the decomposition of the anhydrous salt, with each step having its own kinetic parameters. aidic.it The activation energies calculated for the decomposition of similar sulfates are often in the range of 200-370 kJ·mol⁻¹. researchgate.netresearchgate.net
The table below outlines common approaches and parameters relevant to the kinetic modeling of sulfate decomposition.
Electrochemical and Dielectric Properties of Potassium Ammonium Sulfate Crystals
Complex Impedance Spectroscopy (CIS) of Electrical Behavior
Bulk Resistance and Grain Boundary Effects
Analysis of potassium ammonium (B1175870) sulfate (B86663) crystals using CIS reveals the presence of both bulk (grain) and grain boundary effects on its electrical properties. dvpublication.comresearchgate.net This is typically visualized through a Nyquist plot, which graphs the real part of impedance against the imaginary part. The resulting plot for PAS often shows semicircular arcs. dvpublication.com
Semicircles that appear at higher frequencies are indicative of the bulk effect, which arises from the parallel combination of the bulk resistance and bulk capacitance of the crystal. dvpublication.com Conversely, semicircles at lower frequencies are attributed to the influence of grain boundaries. dvpublication.com The high value of impedance observed at low frequencies suggests that the ionic mobility within the grown PAS crystal is low. dvpublication.comresearchgate.net This distinction is crucial for understanding charge transport mechanisms, as both the crystalline grains and the interfaces between them contribute to the material's total resistance.
Temperature Dependence of DC Conductivity
The direct current (DC) conductivity of potassium ammonium sulfate exhibits a clear dependence on temperature. Studies show that as the temperature increases, the DC conductivity also increases. dvpublication.comresearchgate.net This phenomenon is directly linked to a decrease in the bulk resistance of the crystal with rising temperature. dvpublication.comresearchgate.net
This inverse relationship between temperature and resistance is characteristic of materials with a negative temperature coefficient of resistance (NTCR), a behavior typical of insulators or semiconductors. dvpublication.comresearchgate.net The increased conductivity at higher temperatures is attributed to changes in the mobility of charge carriers within the crystal's electronic band structure. researchgate.net
Below is an interactive data table showing the measured DC conductivity of a grown this compound (PAS) crystal at various temperatures.
| Temperature (K) | Bulk Resistance (R_b) (x10^6 Ω) | DC Conductivity (σ_dc) (x10^-6 (Ω·m)^-1) |
| 313 | 1.51 | 0.90 |
| 323 | 1.15 | 1.18 |
| 333 | 0.82 | 1.65 |
| 343 | 0.54 | 2.51 |
| 353 | 0.35 | 3.87 |
| Data sourced from Rathna et al. (2017) dvpublication.com |
Relaxation Frequency Phenomena
In the context of CIS, relaxation phenomena in this compound are observed as peaks in plots of impedance versus frequency. dvpublication.comresearchgate.net The frequency at which a peak occurs is known as the relaxation frequency (ω_max), which is the inverse of the relaxation time (τ). researchgate.net This relaxation time is an intrinsic property of the material. researchgate.net
Each semicircular arc in a Nyquist plot has a distinct relaxation frequency associated with it, corresponding to a specific electrical phenomenon within the sample. researchgate.net The relaxation processes in PAS crystals may be related to the presence of immobile species at lower temperatures and defects within the crystal lattice. researchgate.net
Ferroelectric and Ferroelastic Properties in Related Sulfate Systems (Contextual to K-NH4-SO4 framework)
While this compound itself is primarily studied for other properties, its constituent ions (potassium, ammonium, sulfate) are part of a broader family of sulfate crystals that exhibit significant ferroelectric and ferroelastic behaviors. Understanding these related systems provides a valuable context for the K-NH4-SO4 framework. Ferroelectricity is characterized by a spontaneous electric polarization that can be reversed by an external electric field, a property that typically exists below a specific phase transition temperature known as the Curie temperature (T_C). wikipedia.orgunishivaji.ac.in Ferroelasticity is a mechanical analogue, where a material exhibits a spontaneous strain and can be switched between different orientational states by an applied mechanical stress. jps.jpresearchgate.net
Dielectric Response and Spontaneous Polarization Anomalies
Many sulfate-based crystals are renowned for their ferroelectric properties. A classic example is Triglycine Sulfate (TGS), (NH₂CH₂COOH)₃H₂SO₄, which is considered a model ferroelectric material exhibiting a second-order phase transition at its Curie temperature of 49°C. researchgate.netaps.orgwikipedia.org Near this temperature, TGS shows a sharp anomaly in its dielectric constant. aps.org Below the Curie point, it possesses a spontaneous polarization that can be reversed by an electric field. unishivaji.ac.inresearchgate.net
In other related systems, such as dimethylammonium gallium sulphate, first-order phase transitions are observed, accompanied by discontinuous changes in dielectric permittivity and spontaneous polarization. researchgate.net The magnitude of spontaneous polarization and the behavior of the dielectric response are fundamental characteristics that define the ferroelectric nature of these crystals. icmp.lviv.uaucdavis.edu The response is often linked to the ordering of specific molecular units within the crystal structure, such as the glycine (B1666218) ions in TGS or the dimethylammonium cations in DMAAS. wikipedia.orgias.ac.inicm.edu.pl
Influence of Cation Substitution on Phase Transition Behavior
The substitution of one cation for another within the crystal lattice of sulfate compounds can have a profound effect on their phase transition behavior and ferroelectric properties. This is highly relevant to the potassium-ammonium-sulfate system, which can be viewed as a mixed crystal.
Ammonium Sulfate - Potassium Sulfate System: In mixed crystals of [(NH₄)₁-ₓKₓ]₂SO₄, the substitution of potassium ions for ammonium ions significantly alters the ferroelectric properties. jps.jpresearchgate.netafricaresearchconnects.com X-ray diffraction studies have shown that the potassium ions are not substituted randomly; they preferentially occupy one of the two non-crystallographically equivalent ammonium sites. jps.jpresearchgate.net This preferential substitution directly impacts the spontaneous polarization. jps.jp As the concentration of potassium (x) increases, the phase transition temperature decreases, and the transition is suppressed entirely when x exceeds 0.6. africaresearchconnects.com
M₃H(SO₄)₂ Family (M=K, Rb, NH₄): In the family of M₃H(SO₄)₂ crystals, cation substitution is a key tool for tuning properties. jps.jpaip.orgresearchgate.netmdpi.com For instance, while Rubidium Tridihydrogen Disulfate (Rb₃H(SO₄)₂) does not exhibit a superprotonic phase transition under normal pressure, such transitions can be induced through the substitution of potassium for rubidium, forming (KₓRb₁-ₓ)₃H(SO₄)₂ solid solutions. researchgate.netmdpi.com This demonstrates that replacing one alkali metal ion with another can fundamentally alter the stability of different phases and introduce new properties. The ferroelastic domain switching stress also varies with cation substitution in this family, with (NH₄)₃H(SO₄)₂ and K₃H(SO₄)₂ being more easily transformed by external stress than Rb₃H(SO₄)₂. researchgate.netaip.org
Other Sulfate Systems: Similar effects are seen in other complex sulfates. In dimethylammonium aluminum sulfate (DMAAS), the partial substitution of aluminum with chromium shifts the ferroelectric phase transition temperature. icm.edu.pl In langbeinite-type structures, substitutions of cations like NH₄⁺, K⁺, and Tl⁺ also modify phase transitions. researchgate.net
This body of research underscores that cation substitution within a sulfate crystal framework is a critical factor influencing lattice parameters, symmetry, and the temperatures and nature of ferroelectric and ferroelastic phase transitions.
Computational Chemistry and Theoretical Modeling of Potassium Ammonium Sulfate
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to study the properties of molecules and materials, including ionic crystals like potassium ammonium (B1175870) sulfate (B86663). scispace.comuctm.edu DFT calculations allow for the determination of optimized molecular geometries, electronic properties, and the nature of chemical bonds. uctm.edu
Detailed research findings from DFT studies on systems analogous to potassium ammonium sulfate, such as other double salt hydrates, reveal the nature of the bonding within the crystal lattice. uctm.edu For instance, the analysis of bond lengths can confirm the expected ordering based on atomic radii. uctm.edu The theory of Atoms in Molecules (AIM) is often used in conjunction with DFT to analyze the nature of chemical bonds. uctm.edu
To investigate the electronic structure and chemical reactivity, analyses such as the Molecular Electrostatic Potential (MEP) surface, Natural Population Analysis (NPA), and Frontier Molecular Orbital (FMO) analysis are employed. uctm.edu Non-covalent interactions, which are crucial in the stability of such crystals, can be studied using techniques like Hirshfeld surface analysis. uctm.edu The choice of basis set, such as 6-311+G(d,p) or AUG-CC-PVTZ, is a critical parameter in obtaining accurate results for structural and electronic properties. uctm.edu
Table 1: Key Parameters in DFT Calculations for Ionic Crystals
| Parameter | Description | Typical Values/Methods | Relevance to this compound |
|---|---|---|---|
| Functional | Approximates the exchange-correlation energy. | B3LYP, PBE, LDA | Determines the accuracy of calculated electronic properties. |
| Basis Set | A set of functions used to build molecular orbitals. | 6-311+G(d,p), AUG-CC-PVTZ, LANL2DZ | Influences the accuracy of geometric and electronic structure calculations. uctm.edu |
| Geometry Optimization | A process to find the minimum energy structure. | Gradient-based algorithms | Predicts stable crystal structures and bond lengths/angles. uctm.edu |
| Bonding Analysis | Methods to characterize chemical bonds. | Atoms in Molecules (AIM), Natural Bond Orbital (NBO) | Elucidates the ionic and covalent character of interactions within the crystal. uctm.edu |
| Electronic Property Analysis | Calculation of electronic descriptors. | MEP, FMO, NPA | Provides insights into reactivity and intermolecular interactions. uctm.edu |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solution Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov By integrating Newton's equations of motion, MD simulations provide a time-evolved picture of a system, offering insights into its dynamic behavior and interactions in solution. This technique is particularly useful for examining phenomena such as ion hydration, diffusion, and the influence of solutes on the structure of water. ucl.ac.uk
In the context of this compound, MD simulations can model the behavior of K+, NH4+, and SO4^2- ions in an aqueous environment. These simulations can reveal details about the hydration shells surrounding each ion, including the number of water molecules and their orientation. ucl.ac.uk The dynamic properties of the solution, such as the self-diffusion coefficients of the ions and water molecules, can also be calculated and compared with experimental data from techniques like NMR. ucl.ac.uk
The accuracy of MD simulations heavily relies on the force field, which is a set of parameters describing the potential energy of the system. nih.gov Force fields for ionic systems typically include terms for electrostatic interactions, van der Waals forces, and bonded interactions. By running simulations under various conditions (e.g., different concentrations and temperatures), one can systematically study how these factors affect the solution's structure and dynamics. ucl.ac.ukmdpi.com
Table 2: Parameters and Outputs of MD Simulations for Aqueous Salt Solutions
| Parameter/Output | Description | Typical Values/Methods | Relevance to this compound |
|---|---|---|---|
| Force Field | A set of empirical potential energy functions and parameters. | CHARMM, AMBER, OPLS-AA | Defines the interactions between atoms and molecules, crucial for accuracy. mdpi.com |
| Ensemble | Statistical ensemble representing thermodynamic conditions. | NVT (canonical), NPT (isothermal-isobaric) | Controls temperature and pressure during the simulation. |
| Time Step | The interval between successive calculations of forces and positions. | 1-2 femtoseconds (fs) | Determines the temporal resolution and stability of the simulation. mdpi.com |
| Simulation Time | The total duration of the simulated trajectory. | Nanoseconds (ns) to microseconds (µs) | Must be long enough to sample the relevant dynamic processes. ucl.ac.ukmdpi.com |
| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Calculated from atomic trajectories | Provides information on ion-water and ion-ion correlations. ucl.ac.uk |
| Diffusion Coefficient | A measure of the translational mobility of particles. | Calculated from mean squared displacement | Quantifies the dynamic behavior of ions and water in solution. ucl.ac.uk |
Thermodynamic Modeling of Phase Equilibria in Multi-Component Sulfate Systems
Thermodynamic models are essential for predicting phase equilibria in complex, multi-component systems, such as those containing this compound and other salts. These models are used to calculate phase diagrams, solubilities, and the activities of various components, which are critical for designing and optimizing crystallization processes. researchgate.netscispace.com
For electrolyte solutions, the Pitzer model and its extensions are widely used to describe the thermodynamic properties of aqueous solutions containing multiple salts. researchgate.net These models account for the long-range electrostatic interactions and short-range ionic interactions. More advanced models, like the Modified Quasichemical Model, can be employed for liquid phases, considering first- and second-nearest-neighbor short-range ordering. researchgate.net For solid solutions, the Compound Energy Formalism is often utilized. researchgate.net
The development and parameterization of these models rely on extensive experimental data, including solubility, vapor pressure, and calorimetric measurements. researchgate.netscispace.com Once validated, these models can predict the conditions under which specific solid phases, including double salts like this compound, will precipitate from a complex aqueous mixture. researchgate.netresearchgate.net This is particularly important for processes like fractional crystallization from natural brines or industrial process streams. researchgate.net
Table 3: Thermodynamic Models for Aqueous Multi-Component Systems
| Model | Description | Key Parameters | Application to this compound Systems |
|---|---|---|---|
| Pitzer Model | A semi-empirical model for calculating activity and osmotic coefficients in electrolyte solutions. | Binary and ternary interaction parameters (β(0), β(1), Cφ, etc.) | Predicts solubilities and phase behavior in aqueous solutions containing K+, NH4+, and SO4^2-. researchgate.net |
| Modified Quasichemical Model | A model for liquid solutions that accounts for short-range ordering. | Energy parameters for pair and quadruplet interactions. | Can be used for modeling the liquid phase in high-concentration or fused salt systems. researchgate.net |
| Compound Energy Formalism (CEF) | A model for describing the thermodynamic properties of solid solutions. | Interaction parameters for species on the same sublattice. | Models the formation of solid solutions involving this compound. researchgate.net |
| Statistical Thermodynamic Models | Models based on statistical mechanics to predict properties like surface tension. | Molecular size, interaction energies. | Can predict surface properties of aqueous this compound solutions. bris.ac.uk |
Kinetic Modeling of Reaction Mechanisms and Crystal Growth Processes
Kinetic modeling is crucial for understanding the rates of nucleation and crystal growth, which determine the final crystal size distribution (CSD) in a crystallization process. core.ac.ukiastate.edu For this compound, this involves modeling the mechanisms of how new crystals form (nucleation) and how they subsequently grow.
The kinetics of crystal growth and nucleation are often expressed as power-law functions of supersaturation. iastate.edu The parameters of these kinetic models, such as the orders of the growth and nucleation processes and their respective rate constants, are typically determined by fitting the models to experimental data obtained from batch or continuous crystallizers. researchgate.netscirp.org Techniques like measuring the desupersaturation curve over time in a seeded batch experiment are common for this purpose. scirp.org
Table 4: Kinetic Models and Parameters for Crystallization
| Model/Parameter | Description | Typical Form/Method | Relevance to this compound |
|---|---|---|---|
| Growth Rate (G) | The rate of increase in crystal size. | G = k_g * Δc^g | Describes how fast crystals grow as a function of supersaturation (Δc). scirp.org |
| Nucleation Rate (B) | The rate of formation of new crystal nuclei. | B = k_b * M_T^j * Δc^b | Relates the formation of new crystals to supersaturation and suspension density (M_T). scirp.org |
| Kinetic Order (g, b) | The exponents in the power-law expressions for growth and nucleation. | Determined by fitting to experimental data. | Indicates the sensitivity of growth and nucleation to supersaturation. scirp.org |
| Rate Constant (k_g, k_b) | Proportionality constants in the kinetic expressions. | Arrhenius-type temperature dependence. | Quantifies the intrinsic speed of the growth and nucleation processes. scirp.org |
| Population Balance Equation (PBE) | A conservation equation for the number of crystals of a certain size. | Solved numerically (e.g., method of moments). | Provides a predictive model for the complete crystal size distribution. core.ac.ukscirp.org |
| Size-Dependent Growth | Growth rate is a function of crystal size. | G(L) = G_0 * (1 + γL)^n | Accounts for observations that larger crystals may grow at different rates than smaller ones. researchgate.net |
Research on Potassium Ammonium Sulfate in Environmental Chemistry and Agricultural Science Contexts
Soil Chemical Interactions and Nutrient Dynamics
When introduced to the soil, potassium ammonium (B1175870) sulfate (B86663) dissolves into its constituent ions: potassium (K⁺), ammonium (NH₄⁺), and sulfate (SO₄²⁻). These ions interact with the complex soil matrix, influencing soil pH, the balance of essential nutrients, and the movement of sulfur through the soil profile.
The application of fertilizers containing ammonium (NH₄⁺) is a primary contributor to soil acidification. mdpi.com The principal mechanism is nitrification, a microbial process where soil bacteria convert ammonium into nitrate (B79036) (NO₃⁻), releasing hydrogen ions (H⁺) in the process. mdpi.comloyalfertilizer.com This release of H⁺ ions lowers the soil's pH over time, making it more acidic. loyalfertilizer.com
| Fertilizer Component | Primary Acidification Mechanism | Key Factors Influencing Acidification |
| Ammonium (NH₄⁺) | Nitrification: Microbial oxidation of NH₄⁺ to NO₃⁻, which releases hydrogen ions (H⁺). mdpi.comoregonstate.edu | Soil microbial activity, temperature, moisture, and soil texture. loyalfertilizer.com |
| Sulfate (SO₄²⁻) | Negligible direct effect on pH. oregonstate.eduufl.edu The associated ammonium ion is the primary acidifying agent. oregonstate.edu | While sulfur-containing fertilizers can produce sulfuric acid upon oxidation, the sulfate in ammonium sulfate does not significantly contribute to acidification. mdpi.com |
The Cation Exchange Capacity (CEC) of a soil is a measure of its ability to hold and exchange positively charged ions, or cations. ontario.cauga.edu These exchange sites, located on the surfaces of clay and organic matter particles, are negatively charged and hold onto essential nutrient cations such as potassium (K⁺), calcium (Ca²⁺), and magnesium (Mg²⁺), preventing them from being leached away while keeping them available for plant uptake. hawaii.eduontario.ca
When potassium ammonium sulfate is applied to the soil, it introduces a high concentration of potassium (K⁺) and ammonium (NH₄⁺) cations into the soil solution. These cations compete with the basic cations already present on the exchange sites, primarily Ca²⁺ and Mg²⁺. hawaii.edu This competition can lead to the displacement of calcium and magnesium from the soil colloids into the soil solution. mdpi.com The specific outcomes of this competition depend on the relative concentrations of the ions and their binding affinities to the exchange sites. While K⁺ is essential, an excessive amount can reduce the availability of Ca²⁺ and Mg²⁺ to plants by outcompeting them for positions on the CEC. hawaii.edu Studies have shown that the addition of K⁺ can reduce the fixation of NH₄⁺ by clay minerals, indicating a direct competition for similar binding sites. researchgate.net
| Cation | Charge | Role in Soil | Interaction with this compound |
| Potassium (K⁺) | +1 | Essential plant nutrient; held on CEC sites. ontario.ca | Added to the soil system, competes for CEC sites. researchgate.net |
| Ammonium (NH₄⁺) | +1 | Nitrogen source for plants; held on CEC sites. ravensdown.co.nz | Added to the soil system, competes for CEC sites. researchgate.net |
| Calcium (Ca²⁺) | +2 | Essential plant nutrient; major component of exchangeable cations. uga.edu | Can be displaced from CEC sites by K⁺ and NH₄⁺. mdpi.comhawaii.edu |
| Magnesium (Mg²⁺) | +2 | Essential plant nutrient; important exchangeable cation. uga.edu | Can be displaced from CEC sites by K⁺ and NH₄⁺. mdpi.comhawaii.edu |
The sulfate ion (SO₄²⁻) is the primary form of sulfur taken up by plants and is generally mobile in soils. usda.gov Its fate and transport are governed by several interconnected processes: leaching, plant uptake, and adsorption/desorption from soil colloids. tandfonline.com As a negatively charged anion, sulfate is repelled by the predominantly negative charges on clay and organic matter in many neutral to alkaline soils, making it susceptible to being washed, or leached, below the root zone by moving water. usda.govtandfonline.com
Atmospheric Chemistry and Aerosol Formation
Ammonium sulfate is a major component of atmospheric aerosols, which are fine solid or liquid particles suspended in the air. tandfonline.com These particles play a critical role in the Earth's climate system by scattering and absorbing solar radiation and by acting as nuclei for cloud formation. pnas.org The interaction of ammonium sulfate with other atmospheric components, such as industrial fly ash, leads to the formation of mixed aerosols with complex structures and properties. mdpi.com
Research has shown that ammonium sulfate and fly ash, a byproduct of coal combustion, can form mixed aerosol particles in the atmosphere. mdpi.comdntb.gov.ua Laboratory studies simulating these conditions have successfully prepared and characterized such mixed particles. mdpi.com Using techniques like scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS), researchers have found that the rough, porous surface of fly ash facilitates the adhesion of ammonium sulfate. mdpi.com
A frequent outcome of the interaction between different aerosol components is the formation of a "core-shell" structure. In the case of fly ash and ammonium sulfate, the mixed particles often consist of a fly ash particle core encapsulated by a shell of ammonium sulfate. mdpi.comresearchgate.net This structure is not unique to fly ash and has been observed with ammonium sulfate coating organic aerosols and other particles as well. pnas.orgnih.gov
The atmospheric relevance of this core-shell mixing state is profound. This structure impacts the particle's hygroscopicity (its ability to take up water), which in turn affects its potential to act as a cloud condensation nucleus (CCN). copernicus.org An organic or soot core coated by a hygroscopic shell of ammonium sulfate may take up water differently than a homogeneously mixed particle. copernicus.orgcopernicus.org Furthermore, the shell can act as a barrier, potentially retarding the uptake of gases like ammonia (B1221849) into the sulfate core, which has implications for aerosol acidity. copernicus.org The optical properties are also affected; a shell can focus light onto an absorbing core (like soot), potentially enhancing the absorption of solar radiation. copernicus.org The formation of these structures is a key process that must be accounted for in atmospheric models to accurately predict aerosol impacts on climate and air quality. nih.govoup.com
Mitigation of Environmental Impacts in Industrial Processes
This compound plays a role in mitigating the environmental impacts of certain industrial activities. Its applications in this context primarily revolve around the chemical conversion of harmful substances into less detrimental forms and influencing the release of greenhouse gases from agricultural practices.
Conversion of Alkali Chlorides to Less Harmful Sulfates in Combustion Systems
In industrial combustion processes, particularly those utilizing biomass or waste as fuel, the presence of alkali chlorides can lead to significant operational problems and harmful emissions. These chlorides can cause corrosion and fouling of equipment. Research has explored the introduction of sulfur-containing compounds to convert these alkali chlorides into alkali sulfates. This conversion is advantageous because alkali sulfates are generally less corrosive and have higher melting points, reducing fouling issues.
While specific research directly detailing the use of this compound for this purpose is not extensively available in the provided results, the underlying chemical principle is relevant. The reaction of potassium chloride (KCl) with a sulfate source, such as ammonium sulfate, can yield potassium sulfate (K2SO4). e3s-conferences.orgresearchgate.net This process effectively sequesters the chloride, mitigating its negative impacts. The production of potassium sulfate from potassium chloride and ammonium sulfate has been demonstrated, achieving high yields under specific reaction conditions. researchgate.net This suggests a potential application pathway for this compound or its constituent ions in combustion systems to manage alkali chlorides.
Reduction of Greenhouse Gas Emissions from Nitrogen Fertilizers (Ammonium Sulfate context)
Nitrogen fertilizers are a significant source of anthropogenic nitrous oxide (N₂O), a potent greenhouse gas. repec.orgmdpi.comelsevier.es The form of nitrogen in the fertilizer can influence the rate of N₂O emissions. Research indicates that ammonium-based fertilizers, such as ammonium sulfate, may lead to lower N₂O emissions compared to nitrate-based fertilizers. repec.orgfspublishers.org
A study comparing ammonium sulfate and calcium nitrate in a temperate grassland found that the annual emission factor for ammonium sulfate was 66% lower than for calcium nitrate. repec.org Another study in lettuce fields in Central Vietnam also observed the highest N₂O emissions from calcium nitrate fertilizer, followed by ammonium sulfate and urea (B33335). fspublishers.org The application of ammonium-based compound fertilizers has been suggested as a strategy to mitigate N₂O emissions while maintaining crop yields. mdpi.com
The mechanism behind this difference lies in the microbial processes of nitrification and denitrification in the soil. While ammonium sulfate still contributes to N₂O emissions, the direct availability of nitrate in other fertilizers can accelerate denitrification, a key process in N₂O production. fspublishers.org However, the total N₂O emission is influenced by various factors, including soil type, moisture, and temperature. openagrar.de For instance, one study noted that N₂O emissions were higher in loam soil compared to sandy loam soil under ammonium sulfate fertilization. openagrar.de
Advancements in Chlorine-Free Potassium and Sulfur Fertilizers
The development of chlorine-free fertilizers is crucial for certain crops that are sensitive to chloride and for maintaining long-term soil health. acs.orgusda.gov this compound emerges as a valuable compound in this category, providing essential nutrients without the detrimental effects of chloride.
Chemical Purity and Compositional Control of this compound for Specific Agricultural Applications
This compound is a chlorine-free fertilizer that supplies crops with potassium, nitrogen, and sulfur. guidechem.com The chemical purity and precise compositional control of this fertilizer are critical for its effective and safe use in agriculture. The production process can be tailored to achieve a desired purity and crystal size, which is important for its application. cropnutrition.com
Methods for producing this compound include reacting potassium chloride with ammonium sulfate or reacting potassium bisulfate with ammonia. e3s-conferences.orgresearchgate.netgoogle.com These processes allow for the creation of a binary compound fertilizer that can meet the specific nitrogen and potassium needs of various crops. google.com Research has demonstrated the possibility of producing relatively pure and coarse crystalline potassium sulfate with a high K₂O content and being almost chlorine-free. researchgate.net The ability to control the reaction conditions, such as temperature and reactant ratios, enables the production of this compound with specific characteristics suitable for different agricultural scenarios. researchgate.netgoogle.com Some commercial fertilizers are formulated to be free of chlorides and hydroxides to prevent salt toxicity and protect soil health. agroliquid.com
The table below presents a typical composition of ammonium sulfate, a key component in some this compound production processes.
| Property | Value |
| Nitrogen (N) Content | 21% |
| Sulfur (S) Content | 24% |
| Water Solubility | 750 g/L |
| Solution pH | 5 to 6 |
| Data from Mosaic Crop Nutrition cropnutrition.com |
Interaction with Plant Nutrient Uptake Mechanisms at the Ionic Level
The effectiveness of this compound as a fertilizer is rooted in its interaction with plant nutrient uptake mechanisms at the ionic level. Plants absorb potassium (K⁺) and ammonium (NH₄⁺) ions directly from the soil solution. The presence of both ions can influence the uptake of each other.
Research has shown that there is a competitive interaction between the uptake of ammonium and potassium by plant roots. nih.gov High concentrations of ammonium in the root zone can sometimes reduce the uptake of potassium. nih.gov Conversely, an adequate supply of potassium is known to enhance the nitrogen use efficiency of crops. pakbs.org
The balance between ammonium and potassium is crucial. Studies on tobacco seedlings have shown that a balanced supply of NH₄⁺ and K⁺ can lead to improved plant growth, while an imbalance, such as high ammonium and low potassium, can negatively affect growth and the distribution of photoassimilates. nih.gov The application of potassium helps mitigate the potential toxicity of high ammonium levels. nih.gov
Potassium sulfate, a component that can be derived from this compound, is valued for its low salt index and high solubility, which facilitates its use in various irrigation systems and for foliar application. usda.gov The sulfate ions (SO₄²⁻) from potassium sulfate are also less prone to leaching compared to nitrate ions, ensuring better nutrient availability in the soil. acs.org
The table below summarizes the interaction between ammonium and potassium nutrition on the growth of tobacco seedlings.
| NH₄⁺ Concentration | K⁺ Concentration | Effect on Plant Growth |
| Moderate | Moderate | Improved plant growth and root activity |
| High | Low | Drastic reduction in plant weight and root activity |
| Based on findings from a study on tobacco seedlings. nih.gov |
Analytical Techniques for Characterization and Quantification of Potassium Ammonium Sulfate
Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Morphological and Elemental Analysis
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are powerful complementary techniques that provide high-resolution imaging and elemental analysis of materials.
Scanning Electron Microscopy (SEM) uses a focused beam of electrons to scan the surface of a sample, generating detailed images of its morphology. researchgate.net For potassium ammonium (B1175870) sulfate (B86663), SEM is invaluable for:
Visualizing crystal morphology: It reveals the shape, size, and surface features of the crystals. This is crucial for understanding the crystallization process and the physical properties of the final product. researchgate.netijarset.com
Observing microstructural characteristics: SEM can identify agglomeration of particles, grain boundaries, and other microstructural details that influence the material's bulk properties. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS) , often integrated with an SEM, analyzes the X-rays emitted from the sample when bombarded by the electron beam. researchgate.netiagi.or.id Each element emits X-rays at characteristic energies, allowing for:
Qualitative and quantitative elemental analysis: EDS can identify the elements present in the potassium ammonium sulfate sample and determine their relative abundance. researchgate.netnih.gov This confirms the presence of potassium, nitrogen, sulfur, and oxygen.
Elemental mapping: By scanning the electron beam across an area of the sample, EDS can generate maps showing the spatial distribution of different elements. This is particularly useful for assessing the homogeneity of the product and identifying any elemental segregation or impurities. tandfonline.com
The synergistic use of SEM and EDS provides a comprehensive understanding of the material's physical and chemical characteristics at the micro-scale. researchgate.netresearchgate.net For instance, studies have used SEM/EDS to confirm the high quality and purity of synthesized [K₁₋ₓ(NH₄)ₓ]₂SO₄. researchgate.net
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Microwave Plasma Atomic Emission Spectroscopy (MP-AES) for Elemental Quantification
For precise and sensitive quantification of the elemental composition of this compound, inductively coupled plasma-based techniques are the methods of choice.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting most elements at trace and ultra-trace levels. nih.gov The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.gov Its advantages include:
Multi-element capability: ICP-MS can measure a wide range of elements simultaneously. nih.gov
Low detection limits: It offers exceptional sensitivity, making it ideal for determining the concentration of trace impurities. labcompare.com
However, ICP-MS can be susceptible to matrix effects, where high concentrations of certain elements can interfere with the analysis of others. researchgate.net
Microwave Plasma Atomic Emission Spectroscopy (MP-AES) is a more recent technique that utilizes a nitrogen-based microwave plasma to excite atoms. icpms.cz The excited atoms then emit light at characteristic wavelengths, which are measured to determine their concentration. MP-AES offers several benefits:
Robustness: It is generally less prone to matrix effects from easily ionizable elements compared to ICP-MS, making it suitable for analyzing samples with complex matrices. researchgate.netdiva-portal.org
Cost-effectiveness: MP-AES typically has lower operating costs than ICP-MS as it can use nitrogen extracted from the air. icpms.cz
Good sensitivity: While generally not as sensitive as ICP-MS, MP-AES provides excellent detection limits for many elements, often superior to flame atomic absorption spectroscopy (FAAS). icpms.cz
Both ICP-MS and MP-AES have been successfully used in the analysis of related fertilizer materials to determine their elemental composition with high accuracy. acs.org The choice between the two often depends on the specific analytical requirements, such as the need for ultra-trace detection limits versus robustness in the presence of high matrix concentrations. labcompare.com
Wet Chemical Methods for Ion Analysis (e.g., Gravimetric, Flame Photometric, Complexometric Titration)
While instrumental techniques are powerful, classical wet chemical methods remain valuable for the quantification of major ions in this compound, often serving as reference methods.
Gravimetric Analysis: This traditional method involves the precipitation of an ion from solution as an insoluble compound. The precipitate is then filtered, dried, and weighed. For instance, sulfate can be determined gravimetrically by precipitation as barium sulfate. azom.com Potassium can also be determined gravimetrically. azom.com These methods are capable of high accuracy and precision when performed carefully.
Flame Photometry: This technique is specifically used for the determination of alkali and alkaline earth metals, such as potassium. A solution of the sample is aspirated into a flame, which excites the potassium atoms. The intensity of the light emitted at a characteristic wavelength (e.g., 768 nm for potassium) is proportional to the concentration of potassium in the sample. To improve accuracy, interfering ions like phosphate (B84403) and sulfate may need to be removed, for example, by using an anion exchanger.
Titration Methods:
Complexometric Titration: While not directly used for potassium or ammonium, complexometric titrations can be employed to determine other cations that might be present as impurities.
Precipitation Titration: Potassium can be determined by titration with sodium tetraphenylborate (B1193919) (STPB), which forms a precipitate with potassium ions. azom.com The endpoint of the titration can be detected thermometrically, providing a rapid analysis. azom.com
Ammoniacal Nitrogen Determination: The ammonium content can be determined by methods that involve distillation to separate the ammonia (B1221849), followed by titration. azom.com
These wet chemical methods, while sometimes more time-consuming than instrumental techniques, are often cost-effective and provide reliable results for the major components of this compound. utas.edu.aufamic.go.jp
Interactive Data Tables
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Information Obtained | Advantages | Limitations |
| X-ray Diffraction (XRD) | Scattering of X-rays by crystalline structures | Phase identification, purity assessment, crystal structure | Definitive phase identification, non-destructive | Not suitable for amorphous materials, can be challenging for mixtures of similar phases acs.org |
| Scanning Electron Microscopy (SEM) | Imaging with a focused electron beam | Crystal morphology, particle size, surface topography | High-resolution imaging, detailed morphological information | Provides surface information only, requires vacuum |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Analysis of characteristic X-rays emitted from the sample | Elemental composition, elemental mapping | Rapid elemental analysis, can be combined with SEM | Lower accuracy for light elements, semi-quantitative without standards aaqr.org |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Ionization in plasma and mass-to-charge separation | Precise elemental quantification (major, trace, and ultra-trace) | Very low detection limits, multi-element capability nih.gov | Susceptible to matrix effects, higher operational cost researchgate.net |
| Microwave Plasma Atomic Emission Spectroscopy (MP-AES) | Excitation in a microwave-induced nitrogen plasma and detection of emitted light | Elemental quantification (major and minor elements) | Robust against matrix effects, lower running costs than ICP-MS icpms.czdiva-portal.org | Generally higher detection limits than ICP-MS labcompare.com |
| Gravimetric Analysis | Precipitation of an ion as an insoluble compound | Quantitative determination of major ions (e.g., sulfate, potassium) | High accuracy and precision, considered a reference method | Time-consuming, requires careful technique |
| Flame Photometry | Measurement of light intensity emitted by excited atoms in a flame | Quantification of alkali metals (e.g., potassium) | Simple, rapid for specific elements | Susceptible to ionic and spectral interferences |
| Titration Methods | Volumetric analysis based on a chemical reaction | Quantification of specific ions (e.g., potassium, ammonium) | Cost-effective, can be highly accurate | Can be less selective than instrumental methods, may require sample pre-treatment azom.com |
Future Research Directions and Emerging Applications in Potassium Ammonium Sulfate Chemistry
Exploration of Novel Synthesis Pathways with Reduced Energy Footprint
The conventional production of potassium sulfate (B86663) often involves energy-intensive processes. researchgate.net A significant area of future research lies in developing more energy-efficient synthesis routes for potassium ammonium (B1175870) sulfate and its derivatives. One promising approach involves reacting potassium chloride with sulfuric acid in the presence of ammonia (B1221849) as a catalyst, which can be conducted at a lower temperature range of 30°C to 100°C. google.comwipo.int In this process, ammonium sulfate can be generated in-situ. google.com Research has also explored the reaction of potassium chloride and ammonium sulfate at moderately low temperatures in a stirred tank reactor to produce relatively pure and coarse crystalline potassium sulfate. researchgate.net
Another avenue for reducing the energy footprint is to minimize or eliminate the water evaporation step in the recovery process. wipo.int A proposed method involves mixing ammonium sulfate and potassium chloride at 30° to 40° C with just enough water to saturate one of the reactants, leading to the formation of a double salt, K₂SO₄·(NH₄)₂SO₄. google.com This process boasts a high recovery of sulfate and potassium (over 95%) without the need for evaporation, significantly enhancing energy efficiency. google.com
Furthermore, research into the reaction of potassium chloride with ammonium sulfate in a stirred tank reactor has shown that optimizing parameters like reaction temperature, time, and agitation speed can lead to the production of high-quality potassium sulfate with minimal energy input. researchgate.net These eco-friendly approaches not only reduce energy consumption but also minimize the environmental impact associated with traditional high-temperature furnace methods. researchgate.netresearchgate.net
Development of Advanced Characterization Techniques for In-situ Studies
A deeper understanding of the formation and behavior of potassium ammonium sulfate requires advanced in-situ characterization techniques. These methods allow for real-time observation of chemical and physical processes as they occur, providing invaluable insights that are often missed with traditional ex-situ analyses. rsc.org
For instance, in-situ transmission electron microscopy, atomic force microscopy, and various spectroscopic techniques like Fourier transform infrared (FTIR) spectroscopy and Raman spectroscopy are being adapted to study the crystallization and phase transformations of materials like this compound. rsc.orgnih.govresearchgate.net In-situ FTIR, for example, can be used to monitor the changes in chemical bonds during a reaction, providing a window into the reaction mechanism. nih.gov
The use of in-situ imaging techniques is crucial for understanding the growth of crystals. researchgate.net A flow-through microscope, for example, can be used to track the temporal evolution of a crystal population during batch cooling crystallization. figshare.com This allows for the direct observation of nucleation and growth, providing data to validate and refine kinetic models. figshare.com Similarly, in-situ X-ray diffraction can be employed to investigate changes in the crystal structure during formation. researchgate.net The development and application of these advanced in-situ techniques are essential for gaining a fundamental understanding of this compound chemistry, which will in turn enable better control over its synthesis and properties.
Predictive Modeling of Crystal Growth and Material Properties
Predictive modeling is becoming an indispensable tool in materials science, and the study of this compound is no exception. By developing accurate mathematical models, researchers can simulate and predict crystal growth and material properties, which can significantly accelerate the design and optimization of industrial crystallization processes. researchgate.netresearchgate.net
Population Balance Modeling (PBM) is a powerful approach used to describe the evolution of a crystal population. figshare.com By combining PBM with experimental data from techniques like dynamic image analysis, researchers can estimate key kinetic parameters for crystal nucleation and growth. figshare.com For example, a linear size-dependent growth rate has been found to accurately model the dynamics of potassium sulfate crystal size distribution. figshare.com
Machine learning approaches are also being integrated with these models to develop advanced control strategies. figshare.com For instance, a recurrent neural network, such as an echo state network (ESN), can be trained on data from a validated PBM to predict the evolution of crystal size and its distribution. figshare.com This predictive capability can then be used in a nonlinear model predictive controller to achieve desired crystal properties. figshare.com First-principles models are also being developed to predict how crystal shapes change with varying supersaturation levels during growth. acs.org These predictive modeling efforts are crucial for moving towards a more rational design of crystallization processes for this compound, leading to products with tailored properties. researchgate.net
Integration of this compound into Multi-functional Materials
The unique properties of this compound make it a candidate for integration into multi-functional materials with enhanced or novel functionalities. Research is exploring its use in various composite materials, particularly in the agricultural sector.
One area of focus is the development of multi-nutrient fertilizers. By combining this compound with other essential nutrients, it is possible to create fertilizers with a balanced nutrient ratio tailored to specific crops and soil conditions. barsavasepehr.comgoogle.com For example, mixing this compound with superphosphate (B1263860) and potassium chloride has been shown to boost the seed yield and oil quality of canola. barsavasepehr.com Similarly, combining it with urea (B33335) and superphosphate can improve the growth and yield of rice. barsavasepehr.com
Beyond agriculture, there is potential for this compound to be incorporated into other advanced materials. For instance, research on ammonium vanadium oxide, a promising cathode material for aqueous zinc-ion batteries, has shown that the insertion of potassium ions can enhance structural stability and cycling performance. researcher.life This suggests that the principles of incorporating potassium and ammonium ions could be applied to develop new energy storage materials. The development of such multi-functional materials containing this compound opens up new applications beyond its traditional use as a fertilizer.
Role in Circular Economy Initiatives and Sustainable Resource Management
This compound is poised to play a significant role in advancing circular economy principles and sustainable resource management. This is primarily through the valorization of industrial byproducts and waste streams.
A notable example is the utilization of ammonium sulfate generated as a co-product in the manufacturing of caprolactam, a precursor for nylon. fertilizerseurope.com Globally, this process generates a substantial amount of ammonium sulfate, which can be repurposed as a valuable fertilizer. fertilizerseurope.com Similarly, methods are being developed to produce this compound from waste generated in other industrial processes, such as the production of sodium cyanate. google.com
The production of potassium sulfate from mining waste is another promising avenue. acs.orgacs.org For instance, waste from lithium clay extraction can contain potassium sulfate, which can be isolated using crystallization techniques to yield a premium fertilizer. acs.orgacs.org This not only mitigates the environmental impact of mining waste but also creates a valuable product from a material that would otherwise be discarded. acs.org Furthermore, processes are being designed to produce this compound with no solid, liquid, or gas emissions, where even the byproducts like hydrochloric acid or ammonium chloride can be utilized as industrial raw materials or fertilizers. google.com These initiatives highlight the potential of this compound chemistry to contribute to a more sustainable and circular economy by transforming waste into valuable resources. nih.gov
Q & A
Q. What are the optimal laboratory synthesis parameters for potassium ammonium sulfate?
To synthesize this compound, use a reaction between potassium chloride (KCl) and ammonium sulfate ((NH₄)₂SO₄) at a 1:1 molar ratio. Maintain the reaction temperature at 60°C for 1 hour, followed by evaporation of ~33% of the solvent to concentrate the solution. Crystallize at 10°C with agitation (60 rpm) to yield coarse, high-purity crystals . Monitor purity via USP methods, including phosphate and chloride limits using spectrophotometric analysis (e.g., ≤5 ppm phosphate) .
Q. What analytical methods ensure accurate characterization of this compound purity?
Employ USP-recommended tests:
- Phosphate detection : Dissolve samples in 0.5 N H₂SO₄, add phosphate reagents A and B, and compare blue color intensity against a control .
- Thermogravimetric analysis (TGA) : Assess thermal stability by heating samples at 10°C/min under nitrogen to identify decomposition stages .
- Ion chromatography : Quantify sulfate (SO₄²⁻), ammonium (NH₄⁺), and potassium (K⁺) ions in aqueous solutions .
Q. How does temperature affect the solubility of this compound in aqueous systems?
At 298.15 K and 101 kPa, ammonium sulfate exhibits solubility up to 1.868 mol/kg, while potassium sulfate reaches 0.730 mol/kg. For mixed systems, prepare calibration curves using conductivity measurements and validate with molality data from controlled evaporation experiments .
Advanced Research Questions
Q. How can split-plot experimental designs optimize this compound’s efficacy in agricultural trials?
In fertilization studies, allocate phosphorus levels to main plots and this compound doses to subplots. Replicate treatments 3–4 times in randomized blocks (e.g., 10.5 m² plots). Apply nitrogen at 205 kg/ha, split into pre-planting and growth-stage applications. Monitor soil CEC (cation exchange capacity) and nutrient leaching using lysimeters .
Q. What mechanisms explain contradictory catalytic vs. stabilizing effects of sulfate salts in thermal decomposition studies?
Sulfate anions (SO₄²⁻) may stabilize ammonium nitrate (NH₄NO₃) by forming hydrogen bonds, delaying decomposition. However, transition metal sulfates (e.g., Fe³⁺, Mn²⁺) act as catalysts via redox cycles, lowering activation energy. For this compound, conduct DSC-TGA-MS analyses to identify if K⁺ or NH₄⁺ modulates decomposition pathways. Note that dual salts (e.g., KNH₄SO₄) may exhibit higher stability than individual sulfates .
Q. How do ion interactions in this compound solutions influence atmospheric PM2.5 formation?
In aerosol studies, simulate aqueous-phase reactions by mixing (NH₄)₂SO₄ and K₂SO₄ in PM2.5 filters. Use ion chromatography (slope validation: K⁺ R² ≥0.95) to quantify sulfate, ammonium, and potassium contributions. Correlate with AIM (Aerosol Ion Monitor) data under varying humidity to model hygroscopic growth and nucleation rates .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
